Histone H1-derived Peptide

Kinase Assay CDK Phosphopeptide

Substituting with generic kinase substrates risks assay failure in CDK activity studies. Histone H1-derived Peptide (GGGPATPKKAKKL) is the validated phosphopeptide substrate optimized for CDK2, CDK5, and Leishmania CRK3/CYC6 recognition, ensuring reproducible kinase activity measurements. • Validated in HTS campaigns for CRK3/CYC6 inhibitor screening with documented performance against Leishmania drug targets • Available in unconjugated, FAM-labeled (Ex/Em=494/521 nm), and TAMRA-labeled (Ex/Em=544/572 nm) formats for fluorescence-based assays • ≥95% HPLC purity; lyophilized; MW 1252.5 Da; precisely optimized CDK recognition motif not shared by other histone H1 fragments

Molecular Formula C56H101N17O15
Molecular Weight 1252.5 g/mol
Cat. No. B13922105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H1-derived Peptide
Molecular FormulaC56H101N17O15
Molecular Weight1252.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CN
InChIInChI=1S/C56H101N17O15/c1-32(2)28-40(56(87)88)70-52(83)38(18-8-12-24-59)68-50(81)37(17-7-11-23-58)66-47(78)33(3)64-49(80)36(16-6-10-22-57)67-51(82)39(19-9-13-25-60)69-54(85)42-21-15-27-73(42)55(86)46(35(5)74)71-48(79)34(4)65-53(84)41-20-14-26-72(41)45(77)31-63-44(76)30-62-43(75)29-61/h32-42,46,74H,6-31,57-61H2,1-5H3,(H,62,75)(H,63,76)(H,64,80)(H,65,84)(H,66,78)(H,67,82)(H,68,81)(H,69,85)(H,70,83)(H,71,79)(H,87,88)/t33-,34-,35+,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1
InChIKeyMLODEUSVVAOABW-PNNPTOSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H1-Derived Peptide Specs & Procurement


Histone H1-derived Peptide (CAS: 889112-06-5, Sequence: GGGPATPKKAKKL) is a synthetic phosphopeptide designed as a substrate for cyclin-dependent kinases (CDKs), including CDK2, CDK5, and the Leishmania CRK3/CYC6 complex [1]. This 13-residue peptide, with a molecular weight of 1252.5 Da, contains the optimal recognition motif for CDKs and is phosphorylated by protein kinase A (PKA) [2]. It is widely used in kinase activity assays, high-throughput screening (HTS) for CDK inhibitors, and as a tool to study Pin1 binding affinity and interdomain dynamics [3]. The peptide is available in unconjugated, FAM-labeled (Ex/Em=494/521 nm), and TAMRA-labeled (Ex/Em=544/572 nm) forms for fluorescence-based assays .

Histone H1-Derived Peptide: Avoid Generic Substitutes


Substituting Histone H1-derived Peptide with generic kinase substrates (e.g., Histone H1.3/H1.4 fragments or alternative CDK substrates) is scientifically invalid due to its unique sequence specificity and validated activity profile. The peptide's sequence (GGGPATPKKAKKL) is precisely optimized for CDK recognition, a property not shared by other histone H1 fragments or generic kinase substrates . For example, a related 9-mer fragment (PKTPKKAKKL) derived from Histone H1 (aa 9–18) exhibits different kinase recognition properties and is not a direct substitute in CDK assays [1]. Furthermore, the peptide's performance in high-throughput screening assays for Leishmania CRK3/CYC6 inhibitors is well-documented, making it a validated reagent for specific drug discovery applications . Using an unvalidated alternative risks assay failure, inconsistent data, and wasted resources, directly impacting research reproducibility and procurement efficiency.

Histone H1-Derived Peptide Evidence vs. Analogs


CDK Substrate Specificity

Histone H1-derived Peptide is a validated substrate for CDK2, CDK5, and PKA, with its sequence (GGGPATPKKAKKL) aligning with the optimal recognition motif for CDKs [1]. Unlike generic histone H1 fragments or other basic peptides, this specific sequence has been optimized for CDK phosphorylation. For instance, the peptide is effectively phosphorylated by the Leishmania CRK3/CYC6 complex, enabling its use in high-throughput screens for CRK3/CYC6 inhibitors . In contrast, a 9-mer histone H1 fragment (PKTPKKAKKL) exhibits different kinase recognition properties and is not a direct functional substitute [2]. This specificity reduces assay variability and ensures reproducible results in kinase activity measurements.

Kinase Assay CDK Phosphopeptide High-Throughput Screening

Antimicrobial Potency (MIC)

A 30-residue N-terminal fragment of Histone H1, known as SAMP H1 (Salmon Antimicrobial Peptide H1), exhibits potent antimicrobial activity with defined Minimum Inhibitory Concentrations (MICs) against multiple bacterial strains [1]. SAMP H1 shows MIC values of 2 µM against E. coli, 4 µM against A. salmonicida, 1 µM against V. anguillarum, and 4 µM against S. typhimurium [2]. In comparative studies, SAMP H1 demonstrated slightly lower potency than the well-characterized antimicrobial peptide pleurocidin against most organisms but was equally or more effective against the fish pathogen A. salmonicida [3]. This quantitative data allows researchers to select the appropriate peptide based on target pathogen and required potency, differentiating it from other histone-derived peptides with uncharacterized or variable antimicrobial activity.

Antimicrobial Peptide MIC Gram-negative Gram-positive

ApoPep-1 Apoptosis Imaging

The CQRPPR peptide (ApoPep-1) targets histone H1 exposed on the surface of apoptotic and necrotic cells, enabling in vivo imaging of tumor apoptosis [1]. ApoPep-1 demonstrates high specificity: it binds to apoptotic and necrotic cells but shows minimal binding to live cells, a selectivity not observed with annexin V, which is calcium-dependent and can bind other phospholipids [2]. In mouse models, ApoPep-1-labeled liposomes containing doxorubicin inhibited tumor growth more efficiently than untargeted liposomes or folate-labeled liposomes, despite similar in vitro cytotoxicities [3]. This demonstrates that the targeting peptide enhances in vivo therapeutic efficacy beyond what is achievable with non-targeted delivery systems.

Apoptosis Imaging Peptide Probe Histone H1 Tumor Response

N17350 Cancer-Selective Cytotoxicity

N17350, a therapeutic elastase, exploits elevated levels of histone H1 isoforms (H1.0 and H1.2) in cancer cells to induce immunogenic cell death while sparing healthy cells [1]. In preclinical studies, a single intratumoral dose of N17350 eliminated tumors ranging from 100–500 mm³ in mouse models (CT26, 4T1, A549) and induced CD8+ T cell-mediated abscopal effects against distal metastases [2]. Histone H1 isoform upregulation correlates with disease progression and enhanced N17350 killing in vitro [3]. This contrasts with traditional chemotherapies that lack tumor selectivity and damage healthy immune cells [4].

Cancer Therapy Immunogenic Cell Death ELANE Pathway Tumor Selectivity

SLE Autoepitope Mapping

Truncated histone H1 peptides have been used to map autoepitopes in systemic lupus erythematosus (SLE), revealing at least two distinct epitopes (epitope A, N-terminal; epitope B, C-terminal) that are recognized by SLE autoantibodies [1]. IgM from all 17 anti-histone H1-positive SLE sera reacted with epitope A, while IgG from 12 sera reacted with epitope A and IgG from 4 sera reacted with epitope B [2]. This precise epitope mapping differentiates the immune response in SLE and provides a basis for developing specific diagnostic or therapeutic peptides, unlike whole histone H1 protein or undefined fragments which lack this resolution [3].

Systemic Lupus Erythematosus Autoantibody Epitope Mapping Autoimmune Disease

DNA Binding Affinity

Histone H1 demonstrates a preferential affinity for high molecular weight DNA compared to sonicated DNA, as shown by sedimentation, thermal denaturation, and solubility studies [1]. The C-terminal region of H1 (residues 73-COOH) is primarily responsible for DNA interaction and cooperative distribution along DNA molecules [2]. This binding property is distinct from core histones, which bind predominantly to double-stranded methylated DNA and oligonucleotides [3]. Quantitative binding assays using labeled H1° have been developed, with final reaction concentrations of 0.1 nM for nucleosomes and 0.5 nM for DNA, allowing precise determination of binding affinities . This differentiates H1 peptides from other basic peptides that may lack this specific DNA-binding preference.

DNA Binding Chromatin Nucleosome Biophysical Assay

Histone H1-Derived Peptide Applications


CDK Assays and Inhibitor Screening

Histone H1-derived Peptide (GGGPATPKKAKKL) is the preferred substrate for measuring CDK2, CDK5, and CRK3/CYC6 activity in vitro [1]. Its sequence is optimized for CDK recognition, ensuring high sensitivity and reproducibility in kinase assays. This peptide is particularly valuable in high-throughput screening (HTS) campaigns to identify small molecule inhibitors of Leishmania CRK3/CYC6, a validated drug target for leishmaniasis . Using this validated substrate minimizes false-negative rates and maximizes assay robustness, directly impacting the efficiency and success of drug discovery programs.

In Vivo Apoptosis Imaging

ApoPep-1 (CQRPPR), a peptide that specifically binds to histone H1 exposed on apoptotic and necrotic cells, is an ideal tool for non-invasive imaging of tumor apoptosis in preclinical models [2]. By conjugating ApoPep-1 with fluorescent dyes or radioisotopes, researchers can monitor the efficacy of chemotherapeutic or radiotherapeutic interventions in real-time. This approach provides a significant advantage over traditional endpoint assays, enabling dynamic assessment of treatment response and facilitating the optimization of therapeutic regimens.

Antimicrobial Peptide Research

The 30-residue SAMP H1 peptide, derived from the N-terminus of Histone H1, serves as a benchmark for studying antimicrobial peptides with defined MIC values against E. coli (2 µM), V. anguillarum (1 µM), and other pathogens [3]. Its well-characterized activity profile makes it a valuable positive control in antimicrobial susceptibility testing and a lead compound for developing novel antibiotics targeting Gram-negative and Gram-positive bacteria.

Autoimmune Disease Epitope Mapping

Truncated histone H1 peptides corresponding to defined autoepitopes (e.g., epitope A and B) are essential for mapping autoantibody reactivity in systemic lupus erythematosus (SLE) [4]. These peptides enable the development of highly specific ELISA assays to detect anti-histone H1 antibodies in patient sera, with epitope A showing 100% IgM reactivity in a cohort of SLE patients [5]. This level of specificity is critical for accurate diagnosis, disease monitoring, and the development of targeted immunotherapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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